Cas no 2034265-29-5 (4-(dimethylsulfamoyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide)

4-(dimethylsulfamoyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide structure
2034265-29-5 structure
Product Name:4-(dimethylsulfamoyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide
CAS No:2034265-29-5
MF:C22H29N5O3S
MW:443.562363386154
CID:5348383
Update Time:2025-05-23

4-(dimethylsulfamoyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(N,N-dimethylsulfamoyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide
    • 4-(dimethylsulfamoyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide
    • Inchi: 1S/C22H29N5O3S/c1-26(2)31(29,30)18-9-7-16(8-10-18)22(28)25-17-11-13-27(14-12-17)21-19-5-3-4-6-20(19)23-15-24-21/h7-10,15,17H,3-6,11-14H2,1-2H3,(H,25,28)
    • InChI Key: YNZHAEYLMJDZKJ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)C(NC1CCN(C2C3=C(CCCC3)N=CN=2)CC1)=O)(N(C)C)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 709
  • XLogP3: 2.6
  • Topological Polar Surface Area: 104

4-(dimethylsulfamoyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide Pricemore >>

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4-(dimethylsulfamoyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide Related Literature

Additional information on 4-(dimethylsulfamoyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide

Introduction to 4-(dimethylsulfamoyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide (CAS No. 2034265-29-5)

4-(dimethylsulfamoyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide (CAS No. 2034265-29-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of sulfonamides and is characterized by its complex molecular architecture, which includes a tetrahydroquinazoline moiety and a piperidine ring. These structural elements contribute to its diverse biological activities and make it a promising candidate for further research and development.

The tetrahydroquinazoline core of the compound is a well-known scaffold in medicinal chemistry, often associated with various pharmacological activities such as anti-inflammatory, antiviral, and anticancer properties. The presence of the piperidine ring further enhances the compound's potential by providing additional sites for functionalization and optimization. The dimethylsulfamoyl group, on the other hand, imparts specific physicochemical properties that can influence the compound's solubility, stability, and bioavailability.

Recent studies have explored the biological activities of 4-(dimethylsulfamoyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide in various cellular and animal models. One notable area of research is its potential as an antitumor agent. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against a range of cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

In addition to its antitumor properties, 4-(dimethylsulfamoyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide has also shown promise in the treatment of neurodegenerative diseases. Preclinical studies have indicated that it can modulate certain neurotransmitter systems and reduce oxidative stress in neuronal cells. These findings suggest that the compound may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of 4-(dimethylsulfamoyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide has been extensively studied to understand its behavior in biological systems. Data from animal models have shown that the compound exhibits good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the brain. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of several metabolites that are excreted via urine and feces.

To further enhance its therapeutic potential, researchers are exploring various strategies for optimizing the structure of 4-(dimethylsulfamoyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide. These efforts include modifying functional groups to improve solubility and stability, as well as enhancing target specificity through rational drug design approaches. Computational methods such as molecular docking and molecular dynamics simulations are being employed to predict binding interactions with target proteins and guide the design of more potent analogs.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(dimethylsulfamoyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide in human subjects. Early results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal adverse effects. Ongoing phase II trials are focusing on specific indications such as solid tumors and neurodegenerative disorders to determine its clinical utility.

In conclusion, 4-(dimethylsulfamoyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide (CAS No. 2034265-29-5) represents a promising lead compound with a broad spectrum of biological activities. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in various therapeutic areas. Continued research into this compound holds the potential to advance our understanding of disease mechanisms and contribute to the discovery of new treatments for unmet medical needs.

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